Dihydroouabain Dihydroouabain Dihydroouabain is a cardenolide glycoside that is ouabain in which the double bond in the lactone ring has been reduced to a single bond. It is a cardiac glycoside and a derivative of ouabain which is used as a sodium pump antagonist and exhibits ionotropic effects. It has a role as a radiosensitizing agent and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is functionally related to an ouabain.
Brand Name: Vulcanchem
CAS No.: 1183-35-3
VCID: VC21341939
InChI: InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O
Molecular Formula: C29H46O12
Molecular Weight: 586.7 g/mol

Dihydroouabain

CAS No.: 1183-35-3

Cat. No.: VC21341939

Molecular Formula: C29H46O12

Molecular Weight: 586.7 g/mol

* For research use only. Not for human or veterinary use.

Dihydroouabain - 1183-35-3

CAS No. 1183-35-3
Molecular Formula C29H46O12
Molecular Weight 586.7 g/mol
IUPAC Name (4S)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one
Standard InChI InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1
Standard InChI Key ZTFGOPUOTATSAL-ZWGUVXOWSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)[C@@H]6CC(=O)OC6)O)CO)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O

Chemical Properties and Structure

Dihydroouabain is characterized by its saturated lactone ring, which distinguishes it from ouabain. The compound maintains the steroid core and sugar moiety typical of cardiac glycosides but with altered functionality that impacts its biological activity.

Basic Chemical Information

The following table summarizes the key chemical properties of dihydroouabain:

PropertyInformation
CAS Number1183-35-3
Molecular FormulaC29H46O12
Molecular Weight586.67 g/mol
IUPAC Name(20ξ)-3β-[(6-Deoxy-α-L-mannopyranosyl)oxy]-1β,5,11α,14,19-pentahydroxy-5β-cardanolide

Structural Features

Dihydroouabain maintains the core structure of ouabain but with a saturated lactone ring. This single bond replacement in the lactone ring creates distinct conformational changes that affect its binding affinity to the Na+,K+-ATPase enzyme. The sugar moiety (6-deoxy-α-L-mannopyranosyl) attached at the 3β position plays an important role in its biological activity and target specificity .

Common Synonyms

The compound is known by several names in scientific literature, including dihydroouabin, dihydro-g-strophatin, and dihydro-g-strophathin . These alternative nomenclatures reflect its historical discovery and relationship to other cardiac glycosides.

Pharmacological Mechanism

Antagonism of Ouabain

Interestingly, dihydroouabain functions as an antagonist of ouabain's inotropic action. Research has demonstrated that dihydroouabain reduces the inotropic action of ouabain without affecting its Na+,K+-pump inhibition . This suggests a complex interaction with the binding sites on the Na+,K+-ATPase enzyme.

Biological Activity and Research Findings

Effects on Cardiac Function

  • Dihydroouabain exhibits reduced inotropic potency compared to ouabain

  • It lacks the dual action mechanism seen with ouabain (pump stimulation at low doses and inhibition at higher doses)

  • Its cardiac effects are more predictable and directly correlated with pump inhibition

Radiosensitizing Properties

Recent research has identified dihydroouabain as a novel radiosensitizer for cervical cancer treatment. In a 2020 study, researchers established that:

  • Dihydroouabain significantly enhanced radiosensitivity in cervical cancer cells

  • It abrogated radiation-induced S phase arrest in these cells

  • When combined with radiation, it inhibited Chk1 (a checkpoint kinase) and increased DNA double-strand breaks (DSB)

This discovery positions dihydroouabain as a promising compound for enhancing the efficacy of radiotherapy in cervical cancer treatment.

Synthetic Routes

Documented Synthesis Methods

One approach to synthesizing dihydroouabain-like compounds involves:

  • Protection of hydroxyl groups in ouabain using diacetonide formation

  • Further protection with methoxymethyl chloride

  • Ozonolysis of the lactone olefin followed by reduction

  • Various subsequent modifications to yield the desired saturated lactone ring

The synthesis of dihydroouabain and related compounds often involves complex protection and deprotection steps due to the multiple hydroxyl groups present in these molecules.

Comparison with Similar Compounds

Dihydroouabain vs. Ouabain

The following table highlights key differences between dihydroouabain and its parent compound ouabain:

PropertyDihydroouabainOuabain
Lactone RingSaturated (single bond)Unsaturated (double bond)
Na+,K+-ATPase Inhibition Potency~50-fold less potentHigher potency
Effect on Na+,K+-pump at Low DosesNo stimulationStimulates the pump
Inotropic MechanismSingle mechanism (pump inhibition)Dual mechanism (pump stimulation at low doses and inhibition at higher doses)
Role in Cancer TreatmentIdentified as a radiosensitizerVarious anticancer properties reported

Comparison with Other Cardiac Glycosides

Dihydroouabain shares the core structure of cardiac glycosides but exhibits distinctive pharmacological properties. Compared to digitoxin and other cardenolides, dihydroouabain shows unique characteristics in terms of potency, selectivity, and biological effects. These differences stem from its structural modifications, particularly the saturated lactone ring .

Applications in Cancer Research

Radiosensitization in Cervical Cancer

The most promising application of dihydroouabain appears to be in cancer treatment, specifically as a radiosensitizer for cervical cancer. A comprehensive study published in 2020 demonstrated its efficacy in enhancing the effects of radiation therapy .

Screening and Identification Process

Dihydroouabain was identified as a potential radiosensitizer through an automated high-throughput screening platform specifically designed for identifying radiosensitizers for cervical cancer. This platform proved to be powerful and effective, suggesting its potential for identifying other radiosensitizers in the future .

Mechanism of Radiosensitization

The radiosensitizing effect of dihydroouabain appears to involve several mechanisms:

  • Inhibition of Chk1, a key regulator of the cell cycle checkpoint response to DNA damage

  • Abrogation of radiation-induced S phase arrest in cancer cells

  • Increased formation of DNA double-strand breaks

  • Potential disruption of DNA repair mechanisms through modulation of cellular ion concentrations

These mechanisms collectively enhance the killing effect of radiation on cancer cells, making dihydroouabain a promising candidate for combination therapy.

Future Research Directions

Clinical Translation

Further research is needed to translate the promising in vitro findings of dihydroouabain's radiosensitizing properties to clinical applications. This would involve:

  • In vivo studies to confirm efficacy and safety

  • Pharmacokinetic and pharmacodynamic evaluations

  • Optimization of dosing and administration schedules

  • Evaluation of potential side effects and toxicity profiles

Structure-Activity Relationship Studies

The unique properties of dihydroouabain highlight the importance of structure-activity relationships in cardiac glycosides. Future research could focus on:

  • Developing additional structural analogues with enhanced radiosensitizing properties

  • Exploring modifications to improve specificity for cancer cells

  • Investigating the role of the sugar moiety in determining biological activity

Expansion to Other Cancer Types

While current research focuses on cervical cancer, dihydroouabain's mechanism of action suggests potential applications in other cancer types, particularly those treated with radiotherapy. Research expanding its application to other cancer models would provide valuable insights into its broader therapeutic potential.

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